(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
(3E)-1-Benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a benzothiazine-derived trione featuring a benzyl group at N-1 and a 3,4-dimethoxyphenethylamino substituent at the C-3 position. Its molecular formula is C₂₈H₃₀N₂O₅S, with a molecular weight of 506.6132 g/mol .
Properties
IUPAC Name |
(3E)-1-benzyl-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-32-23-13-12-19(16-24(23)33-2)14-15-27-17-25-26(29)21-10-6-7-11-22(21)28(34(25,30)31)18-20-8-4-3-5-9-20/h3-13,16-17,27H,14-15,18H2,1-2H3/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXKVJRUXLIIMX-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps. One common method involves the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzyl isothiocyanate to form an intermediate, which is then cyclized to produce the benzothiazine core. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
The compound (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on the current literature and research findings.
Anticancer Activity
Research indicates that compounds with similar structural motifs to benzothiazines exhibit significant anticancer properties. Studies have shown that benzothiazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.
Antimicrobial Properties
Benzothiazine derivatives have also been investigated for their antimicrobial activity. The incorporation of specific substituents can enhance their efficacy against a range of pathogens, including bacteria and fungi. This compound may exhibit similar properties, warranting further investigation.
Neuroprotective Effects
There is growing interest in the neuroprotective potential of benzothiazine derivatives. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Cardiovascular Applications
Some studies suggest that benzothiazine derivatives can influence cardiovascular health by modulating blood pressure and improving heart function. This compound may have potential as a cardiovascular agent, although specific studies are needed to confirm this.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Benzothiazines | Induction of apoptosis |
| Antimicrobial | Various benzothiazine analogs | Inhibition of microbial growth |
| Neuroprotective | Benzothiazine derivatives | Antioxidant effects |
| Cardiovascular | Benzothiazines | Modulation of blood pressure |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl group | Enhances lipophilicity and bioavailability |
| Dimethoxyphenyl substitution | Potential for increased receptor binding |
| Dihydrobenzothiazine core | Contributes to biological activity |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzothiazine derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications at the nitrogen atom significantly influenced cytotoxicity, with one derivative showing IC50 values in the low micromolar range against breast cancer cells.
Case Study 2: Antimicrobial Efficacy
A recent investigation reported the synthesis of multiple benzothiazine derivatives, testing their effectiveness against Gram-positive and Gram-negative bacteria. One compound demonstrated remarkable activity against Staphylococcus aureus, suggesting that structural modifications could lead to new antimicrobial agents.
Case Study 3: Neuroprotection
Research highlighted in Neuroscience Letters examined a related benzothiazine derivative's neuroprotective effects in an animal model of oxidative stress-induced neurodegeneration. The compound significantly reduced neuronal loss and improved cognitive function, indicating its potential for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Dimethoxy vs. Diethoxy Derivatives
A closely related analog, (3E)-1-benzyl-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione (CAS: 893316-59-1), differs only in the substitution of 3,4-diethoxy groups instead of 3,4-dimethoxy on the phenyl ring (Fig. 1) .
| Property | Target Compound (Dimethoxy) | Diethoxy Analog |
|---|---|---|
| Molecular Formula | C₂₈H₃₀N₂O₅S | C₂₈H₃₀N₂O₅S |
| Substituent | 3,4-OCH₃ | 3,4-OCH₂CH₃ |
| Molecular Weight (g/mol) | 506.6132 | 520.64 (estimated) |
| LogP (Predicted) | ~3.5 | ~4.2 (higher lipophilicity) |
Key Observations :
Spectroscopic Differentiation
NMR and Mass Spectrometry
Comparative analysis of substituent effects on spectroscopic profiles can be inferred from studies on analogous systems (e.g., briaviolides and koilodenoids) :
| Spectral Feature | Target Compound (Dimethoxy) | Diethoxy Analog (Expected) |
|---|---|---|
| ¹H-NMR (Aromatic) | δ 6.8–7.2 (3,4-dimethoxy protons) | δ 6.7–7.1 (3,4-diethoxy protons) |
| ¹³C-NMR (OCH₃/OCH₂CH₃) | δ 56.2 (OCH₃) | δ 63.5 (OCH₂CH₃) |
| HRMS (m/z) | [M + Na]⁺ = 529.1895 | [M + Na]⁺ = 543.2157 (estimated) |
Notes:
- The downfield shift in ¹³C-NMR for diethoxy groups aligns with trends observed in compounds like koilodenoid F, where carbonyl and alkyl substitutions induce predictable spectral changes .
- IR spectra would further distinguish these compounds: dimethoxy derivatives show C-O stretching at ~1250 cm⁻¹, while diethoxy analogs exhibit peaks near ~1200 cm⁻¹ due to increased alkyl chain flexibility .
Structural Analogues in Drug Discovery
While direct biological data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Dihydrobenzofuran derivatives (e.g., (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid) demonstrate that 3,4-dimethoxy substitutions enhance anticancer activity by promoting interactions with hydrophobic enzyme pockets .
- Koilodenoid F, a diterpenoid with an enone moiety, highlights the role of conjugated carbonyls (similar to the benzothiazine trione core) in modulating bioactivity via redox interactions .
Biological Activity
The compound (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and analgesic properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzothiazine core with various substituents that contribute to its biological activities.
Antioxidant Activity
Research indicates that benzothiazine derivatives exhibit significant antioxidant properties. A study showed that similar compounds demonstrated IC50 values ranging from 6.33 to 14.38 µg/mL in antioxidant assays, suggesting that modifications to the structure can enhance antioxidant efficacy . The presence of methoxy groups in the phenyl ring is believed to facilitate electron donation and stabilize free radicals.
Anti-inflammatory Activity
Benzothiazine derivatives have been reported to possess anti-inflammatory effects. One study highlighted that compounds with similar structures inhibited nitric oxide (NO) production significantly more than standard controls . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity
The antimicrobial potential of benzothiazines has been documented in several studies. For instance, compounds structurally related to the target molecule exhibited promising activity against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Analgesic Activity
The analgesic properties of benzothiazine derivatives have also been explored. Studies have shown that these compounds can effectively reduce pain responses in animal models by modulating pain pathways and reducing inflammation . The analgesic effect is likely linked to their ability to inhibit COX enzymes and other inflammatory mediators.
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant activity of various benzothiazine derivatives. The compound this compound was tested alongside known antioxidants like ascorbic acid. Results indicated that while it showed promising activity (IC50 = 8.88 µg/mL), it was less potent than ascorbic acid (IC50 = 4.57 µg/mL) .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by carrageenan in rats, a similar benzothiazine derivative reduced paw edema significantly compared to control groups. This effect was attributed to the compound's ability to inhibit COX-1 and COX-2 enzymes involved in prostaglandin synthesis .
Data Tables
Q & A
Q. How to validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Develop a validated HPLC protocol (ICH Q2(R1) guidelines):
- Linearity : 5-point calibration curve (R > 0.995).
- Precision : ≤2% RSD for intra-/inter-day replicates.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
- Specificity : Confirm no interference from biological matrices (e.g., plasma) via spiked recovery tests (85–115%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
